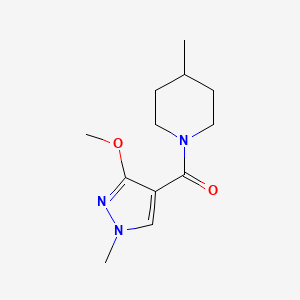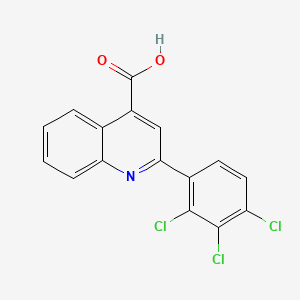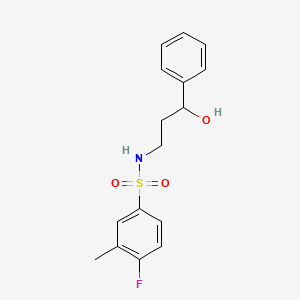![molecular formula C19H19F3N2O B2471525 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 338748-79-1](/img/structure/B2471525.png)
3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is a chemical substance that can be found in various databases . It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Nuclear Magnetic Resonance (NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including determining its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Metabolism and Biochemical Pathways
- A study by Canonica et al. (1968) focused on the metabolism of a similar compound, 3-methyl-4-phenyl-3-butenamide. They identified four metabolic products in rabbits and rats, demonstrating the compound's bioconversion in mammals (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).
Synthesis and Derivatives
- Patterson et al. (1992) synthesized 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug related to 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, which showed potential as an anti-inflammatory agent (Patterson, Cheung, & Ernest, 1992).
- Valcavi (1974) described the synthesis of 3-methyl-4-phenyl-3-butenamide, providing insights into the chemical pathways for creating similar compounds (Valcavi, 1974).
Photodynamic Therapy and Cancer Treatment
- Pişkin et al. (2020) explored a new zinc phthalocyanine derivative with potential applications in photodynamic therapy for cancer treatment. This research indicates the utility of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structures and Properties
- Research by Rapta et al. (2009) on N,N'-substituted p-phenylenediamines, a group of antioxidants similar to 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, provides insight into the oxidation products and molecular properties of such compounds (Rapta et al., 2009).
Polymer Solar Cells
- Jeong et al. (2011) investigated a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. This research highlights the potential applications of related compounds in enhancing energy conversion efficiency (Jeong, Woo, Lyu, & Han, 2011).
Molecular and Electronic Analysis
- Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, providing a comprehensive understanding of their properties (Beytur & Avinca, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[(4-methylphenyl)methylamino]-N-[3-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-13-6-8-15(9-7-13)12-23-14(2)10-18(25)24-17-5-3-4-16(11-17)19(20,21)22/h3-11,23H,12H2,1-2H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANTVAHJLWDJV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)
![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)




![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)
